molecular formula C6H9ClO3 B8504354 Methyl 2-(chlorocarbonyl)butanoate

Methyl 2-(chlorocarbonyl)butanoate

Cat. No.: B8504354
M. Wt: 164.59 g/mol
InChI Key: BZHINKIFBHBISO-UHFFFAOYSA-N
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Description

Methyl 2-(chlorocarbonyl)butanoate is an organic ester characterized by a chlorocarbonyl (–COCl) group at the second carbon of a butanoate backbone and a methyl ester (–COOCH₃) at the terminal position. This structure imparts high reactivity, particularly in nucleophilic acyl substitution reactions, making it valuable in synthesizing amides, ketones, and other derivatives. Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, where its electrophilic chlorocarbonyl group facilitates bond formation under mild conditions.

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

methyl 2-carbonochloridoylbutanoate

InChI

InChI=1S/C6H9ClO3/c1-3-4(5(7)8)6(9)10-2/h4H,3H2,1-2H3

InChI Key

BZHINKIFBHBISO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)C(=O)Cl

Origin of Product

United States

Preparation Methods

Methyl 2-(chlorocarbonyl)butanoate can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with sodium chloride under the catalysis of a Lewis acid and the protection of nitrogen or inert gas at high temperatures and pressures. The resulting 4-chlorobutyric acid is then esterified with methanol in the presence of an acid catalyst to produce methyl chloroformylbutyrate .

Chemical Reactions Analysis

Methyl 2-(chlorocarbonyl)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorobutyric acid and methanol.

    Reduction: It can be reduced to form the corresponding alcohol. Common reagents used in these reactions include water, alcohols, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Methyl 2-(chlorocarbonyl)butanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl chloroformylbutyrate involves its reactivity as an acid chloride. It can react with nucleophiles to form esters, amides, and other derivatives. These reactions typically involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group-Based Comparisons

Methyl Chloroacetate (ClCH₂COOCH₃)
  • Structure : Differs by having a chloro (–Cl) substituent on the α-carbon rather than a chlorocarbonyl group.
  • Reactivity : Lacks the electrophilic carbonyl chloride, making it less reactive toward nucleophiles. Its primary reactions involve ester hydrolysis or alkylation.
  • Physical Properties: Reported solubility in water is 12.0 (unit unspecified, likely g/100 mL at 20°C) . Methyl 2-(chlorocarbonyl)butanoate is expected to exhibit lower aqueous solubility due to increased hydrophobicity from the longer carbon chain.
Methyl 4-Chlorobutanoate (CH₂CH₂CHClCOOCH₃)
  • Structure : Chlorine is positioned at the fourth carbon, distant from the ester group.
  • Reactivity : The remote chlorine minimally affects the ester’s reactivity. Reactions typically involve the ester moiety rather than halogen participation.
  • Physical Properties : Solubility reported as 9.51 (30°C), suggesting temperature-dependent solubility trends . The chlorocarbonyl group in the target compound likely reduces solubility further compared to this analogue.
Methyl 2-Aminobutanoate Hydrochloride (NH₂CH(CH₂COOCH₃)·HCl)
  • Structure: Features an amino (–NH₂) group instead of chlorocarbonyl, forming a hydrochloride salt.
  • Reactivity: The amino group enables participation in condensation or Schiff base formation, contrasting with the electrophilic nature of chlorocarbonyl.
  • Physical Properties: Hydrochloride salts (e.g., [85774-09-0]) exhibit high polarity and water solubility, unlike the neutral, lipophilic this compound .
Reactivity with Aromatic Amines
  • Methyl 2-Benzoylamino-3-Oxobutanoate: Reacts with aromatic amines via acid-catalyzed condensation (e.g., using PTSA in benzene) to form enaminones .
  • This compound: The chlorocarbonyl group enables direct amide formation with amines without requiring acid catalysts, highlighting its superior electrophilicity.

Data Table: Key Properties of Comparable Compounds

Compound Solubility (g/100 mL, Temp) Reactivity Highlights Synthesis Conditions
This compound Not reported Nucleophilic acyl substitution Likely chlorination of precursor
Methyl Chloroacetate 12.0 (20°C) Ester hydrolysis, alkylation Esterification of chloroacetic acid
Methyl 4-Chlorobutanoate 9.51 (30°C) Ester-specific reactions Chlorination of butanoate
Methyl 2-Aminobutanoate HCl High (polar solvents) Condensation, salt formation Hydrochlorination of amino ester

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